Estradiol propionate
CAS No.: 3758-34-7
Cat. No.: VC21348309
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3758-34-7 |
---|---|
Molecular Formula | C21H28O3 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1 |
Standard InChI Key | PQCRZWCSVWBYSC-AGRFSFNASA-N |
Isomeric SMILES | CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES | CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES | CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Estradiol propionate refers to several closely related compounds that are esters of estradiol with propionic acid. These include Estradiol 17β-propionate, Estradiol 3-propionate, and Estradiol 3,17β-dipropionate . The most commonly referenced form is Estradiol 17β-propionate, which has the following properties:
-
IUPAC Name: [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
The chemical structure features the estradiol backbone with a propionic acid ester group attached at either the 3-position, 17β-position, or both, depending on the specific variant. This esterification enhances the compound's lipophilicity, altering its pharmacokinetic properties and extending its duration of action compared to unmodified estradiol.
Mechanism of Action
Conversion to Active Form
Estradiol propionate itself is biologically inactive and must be hydrolyzed by esterases in the liver, blood, and tissues to release free estradiol, which is the active compound . This conversion classifies estradiol propionate as a prodrug.
Receptor Binding
Once metabolized to estradiol, the compound exerts its effects primarily through binding to estrogen receptors:
-
Nuclear Estrogen Receptors: Estradiol binds with high affinity to estrogen receptor alpha (ERα) with an EC₅₀ value of 50 pM (0.05 nM) and to estrogen receptor beta (ERβ) with an EC₅₀ value of 200 pM (0.2 nM) .
-
Membrane Estrogen Receptors: Estradiol also acts as an agonist of membrane estrogen receptors, including the G protein-coupled estrogen receptor (GPER) with binding affinity of 3-6 nM , G q-coupled membrane estrogen receptor (G q-mER), ER-X, and ERx .
After binding to nuclear estrogen receptors, the estradiol-receptor complex enters the nucleus of target cells, where it regulates gene transcription and messenger RNA formation. This leads to the production of specific proteins that mediate the physiological effects of estradiol .
Comparative Potency
Research has demonstrated that estradiol, the active metabolite of estradiol propionate, is significantly more potent than other natural estrogens:
-
Approximately 10-fold more potent than estrone
-
Approximately 100-fold more potent than estriol when administered by subcutaneous injection in mice
Table 1: Binding Affinities of Estrogenic Compounds to Different Receptors
Ligand | ERα (nM) | ERβ (nM) | GPER (nM) |
---|---|---|---|
17β-Estradiol | 0.05-0.4 | 0.09-0.4 | 3-6 |
Estrone | 0.3 | 0.4 | >10,000 |
Estriol | 1.4 | 0.7 | >1,000 |
DES | 0.02-0.04 | 0.04-0.05 | >1,000 |
Data compiled from multiple sources
Pharmacokinetics
The pharmacokinetic profile of estradiol propionate is characterized by its behavior as a lipophilic prodrug that requires metabolic activation.
Absorption and Distribution
When administered parenterally (intramuscularly or subcutaneously), estradiol propionate is slowly absorbed from the injection site due to its lipophilic nature. This creates a depot effect, providing sustained release of the compound into circulation over an extended period .
Once in circulation, the compound and its metabolite estradiol are distributed throughout the body. Estradiol is primarily bound to plasma proteins:
-
Approximately 60% bound to albumin
-
Approximately 38% bound to sex hormone-binding globulin (SHBG)
Metabolism and Excretion
Estradiol propionate undergoes hydrolysis by esterases in the liver, blood, and tissues to release free estradiol . The released estradiol then undergoes further metabolism, primarily in the liver, through various pathways:
-
Oxidation to estrone
-
Hydroxylation at various positions
-
Conjugation with sulfate and glucuronide groups
These metabolites are primarily excreted in the urine (approximately 54%) with a smaller amount (approximately 6%) excreted in feces .
Clinical Applications
Transgender Healthcare
Estradiol propionate, like other estradiol esters, may be used as part of hormone therapy regimens for transgender women, although other esters such as estradiol cypionate or valerate are more commonly prescribed in contemporary practice .
Veterinary Applications
In veterinary medicine, estradiol propionate has applications in reproductive management in livestock, including estrus synchronization and treatment of reproductive disorders.
Research Findings
Comparative Studies with Other Hormones
Research has examined the comparative effects of estradiol and testosterone on various physiological parameters:
A study comparing the effects of testosterone propionate and estradiol benzoate on the development of benign prostate hyperplasia in rabbits found significant changes in prostate weight, volume, and index with both hormones compared to control groups. Histological evaluation revealed hyperplasia of the prostate gland epithelium and increased stromal connective tissues. Interestingly, there were no significant differences in all parameters between the testosterone and estrogen groups .
Reproductive Behavior Studies
A study investigating the influence of estradiol benzoate, testosterone propionate, and progesterone on partner preference in female rats found that testosterone propionate stimulated preference for sexually active males over estrous females in ovariectomized female rats. Females treated with estradiol benzoate showed an intermediate preference pattern .
Hormonal Effects on FSH Levels
Research examining the effects of estradiol benzoate and testosterone propionate on pituitary and plasma concentrations of follicle-stimulating hormone (FSH) in male rats showed distinct patterns. By the 4th day of treatment with estradiol benzoate, pituitary content and concentration of FSH had declined significantly. In contrast, administration of testosterone propionate produced a progressive increase in pituitary content and concentration of FSH, though serum levels remained unchanged for the first 7 days before falling slightly .
Administration Routes
Estradiol propionate is primarily administered through parenteral routes:
Intramuscular Injection
-
Formulation: Typically formulated as an oil solution
-
Advantages: Bypasses first-pass metabolism, providing greater bioavailability compared to oral administration
-
Duration: Provides sustained release over several days to weeks
Subcutaneous Injection
-
Formulation: May be formulated as an aqueous suspension or oil solution
-
Advantages: May be self-administered more easily than intramuscular injections
-
Absorption Profile: Similar to intramuscular injection but potentially with different absorption kinetics
While estradiol itself is available in multiple formulations (oral tablets, transdermal patches, gels, vaginal preparations), estradiol propionate is primarily used in injectable formulations due to its enhanced lipophilicity.
Comparative Analysis with Other Estradiol Esters
Estradiol propionate is one of several estradiol esters used clinically, each with distinct pharmacokinetic profiles:
Table 2: Comparison of Estradiol Esters
The choice between different estradiol esters depends on the desired pharmacokinetic profile, with longer-acting esters allowing less frequent administration.
Future Research Directions
Current and future research involving estradiol propionate and related compounds focuses on several areas:
Targeted Delivery Systems
Development of novel delivery systems to improve the pharmacokinetic profile and reduce systemic side effects.
Combination Therapies
Investigation of optimal combinations with progestogens or selective estrogen receptor modulators to maximize benefits while minimizing risks.
Tissue-Selective Effects
Research into compounds with tissue-selective estrogenic effects that would provide therapeutic benefits in target tissues while minimizing unwanted effects in others.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume